molecular formula C12H14Fe-2 B13885745 Iron;1-methylcyclopenta-1,3-diene

Iron;1-methylcyclopenta-1,3-diene

Cat. No.: B13885745
M. Wt: 214.08 g/mol
InChI Key: SGXRFLFSEKLSBE-UHFFFAOYSA-N
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Description

Iron;1-methylcyclopenta-1,3-diene refers to an organometallic complex where iron coordinates with 1-methylcyclopenta-1,3-diene (MCPD), a cyclic diene with a methyl substituent. MCPD (CAS: 96-39-9 or 26519-91-5) has the molecular formula C₆H₈ and a molecular weight of 80.13 g/mol . It is a volatile, water-insoluble compound primarily used as a ligand in transition metal complexes for catalytic and synthetic applications . The iron complex likely adopts a tricarbonyl or tetracarbonyl structure, analogous to related iron-diene complexes (e.g., tricarbonyl(η⁴-cyclohexa-1,3-diene)iron) .

Properties

Molecular Formula

C12H14Fe-2

Molecular Weight

214.08 g/mol

IUPAC Name

iron;1-methylcyclopenta-1,3-diene

InChI

InChI=1S/2C6H7.Fe/c2*1-6-4-2-3-5-6;/h2*2-5H,1H3;/q2*-1;

InChI Key

SGXRFLFSEKLSBE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C[CH-]1.CC1=CC=C[CH-]1.[Fe]

Origin of Product

United States

Preparation Methods

Preparation of 1-methylcyclopenta-1,3-diene Ligand

Before complexation with iron, the ligand 1-methylcyclopenta-1,3-diene must be prepared. The principal methods include:

  • Distillation and Depolymerization of Petroleum Pyrolysis Tar : This classical approach involves isolating 1-methylcyclopenta-1,3-diene by distillation and depolymerization from cracked tar or petroleum pyrolysis products. The process includes rectification steps to purify the diene. This method leverages the thermal cracking of hydrocarbons in petroleum fractions, which produces various dienes including methyl-substituted cyclopentadienes.

  • Synthesis from 1,3-Dioxane Derivatives : Another synthetic route involves the conversion of 1,3-dioxane, 4-(1-propenyl)-, (E)- isomers into 1-methylcyclopenta-1,3-diene. This method utilizes cyclization and elimination reactions to form the diene ring system with the methyl substituent.

The ligand is a colorless liquid, soluble in organic solvents such as alcohol, ether, and benzene but insoluble in water.

Synthesis of Iron;1-methylcyclopenta-1,3-diene Complex

The preparation of this compound involves coordination of the iron(II) ion to the 1-methylcyclopenta-1,3-diene ligand, typically forming a metallocene complex. The synthesis generally follows these steps:

  • Starting Materials : The key reagents are 1-methylcyclopenta-1,3-diene and an iron(II) salt, commonly iron(II) chloride (FeCl2).

  • Reaction Conditions : The reaction is carried out under inert atmosphere conditions (nitrogen or argon) to prevent oxidation and moisture interference. Solvents such as ethers or alcohols are used due to solubility profiles.

  • Complexation Reaction : The iron(II) salt is reacted with the diene ligand, often in the presence of reducing agents or under conditions that promote the formation of the iron(II) metallocene species. The iron ion coordinates with two cyclopentadienyl rings, one of which is methyl-substituted, forming a sandwich complex with enhanced stability and reactivity.

  • Purification : The product is isolated by standard purification techniques such as crystallization or chromatography, ensuring high purity and yield.

Catalytic and Mechanistic Considerations

  • Catalyst Generation : In some protocols, iron(II) precursors are reduced in situ by activated magnesium or trialkylaluminum reagents to generate low-valent iron species that facilitate complex formation and subsequent catalytic transformations.

  • Reactivity Profile : The this compound complex exhibits typical metallocene reactivity, including participation in polymerization reactions and C–C bond-forming processes. Its structure, with one methyl-substituted cyclopentadienyl ring, influences regioselectivity and electronic properties.

  • Reaction Optimization : Temperature, pressure, solvent choice, and atmosphere are critical parameters. For example, reactions are typically performed at low temperatures to maintain complex stability and avoid side reactions.

Comparative Data Table of Preparation Parameters

Parameter Method/Condition Notes
Ligand Preparation Distillation of petroleum pyrolysis tar Classical, industrial scale
Synthesis from 1,3-dioxane derivatives Laboratory scale, more controlled
Iron Source Iron(II) chloride (FeCl2) Commonly used iron salt for complexation
Atmosphere Nitrogen or argon Prevents oxidation/moisture interference
Solvent Ether, alcohol Solubility of ligand and complex
Temperature Ambient to low temperatures Maintains complex stability
Reducing Agents Activated magnesium, trialkylaluminum Used in situ to generate low-valent iron species
Purification Crystallization, chromatography Ensures high purity and yield

Summary of Research Insights and Perspectives

  • The synthesis of this compound is well-established through coordination of iron(II) salts with 1-methylcyclopenta-1,3-diene ligand prepared from petroleum derivatives or organic synthesis routes.

  • The compound’s preparation requires stringent inert atmosphere conditions and careful control of reaction parameters to optimize yield and purity.

  • Iron metallocenes with substituted cyclopentadienyl ligands, such as 1-methylcyclopenta-1,3-diene, have been shown to possess unique catalytic properties, including regioselective polymerization and C–C bond formation, making them valuable in synthetic and material chemistry.

  • Mechanistic studies indicate that the electronic effects of the methyl substituent influence the iron coordination environment and subsequent reactivity, which can be exploited in designing tailored catalysts.

Chemical Reactions Analysis

Types of Reactions

1,1’-Dimethylferrocene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 1,1’-dimethylferrocene involves its ability to undergo redox reactions. Upon oxidation, it forms 1,1’-dimethylferricinium (DMFe+), which can interact with various molecular targets. This interaction can lead to the generation of reactive oxygen species (ROS), which can induce oxidative stress in cells . The compound’s redox properties make it a valuable tool in studying electron transfer processes and redox biology .

Comparison with Similar Compounds

Molecular Geometry

The coordination mode of MCPD in the iron complex is hypothesized to resemble η⁴-bonding , where the iron center interacts with the conjugated π-system of the diene. For example:

  • Tricarbonyl(η⁴-cyclohexa-1,3-diene)iron complexes exhibit planar chirality and asymmetric catalytic activity .
  • In tetracarbonyl(1-azabuta-1,3-diene)iron(0) , the ligand adopts a σ-transoid coordination, while η²-coordination is observed in oxabutadiene analogs .

Electronic States

The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies determine reactivity. For tricarbonyl(η⁴-cyclohexa-1,3-diene)iron complexes:

  • HOMO : Localized on the iron center and diene ring.
  • LUMO : Concentrated on electron-withdrawing substituents (e.g., methylpyridine) .
  • Band Gap : ~3.2 eV (calculated for cyclohexa-1,3-diene analogs) .

The methyl group in MCPD likely donates electron density, raising the HOMO energy and enhancing nucleophilicity compared to unsubstituted dienes.

Comparison with Similar Iron-Diene Complexes

Ligand Substituent Effects

Compound Substituent Coordination Mode Key Properties
Tricarbonyl(η⁴-cyclohexa-1,3-diene)iron None η⁴ Planar-chiral, used in asymmetric catalysis ; HOMO on Fe/diene
Iron;1-Methylcyclopenta-1,3-diene Methyl η⁴ (hypothesized) Enhanced electron density on diene; potential for higher thermal stability
Tetracarbonyl(1-azabuta-1,3-diene)iron(0) Azabutadiene σ-transoid Lowest energy conformation; σ-bonding dominates
Tetracarbonyl(1-oxabuta-1,3-diene)iron(0) Oxabutadiene η² Competes with σ-transoid form; η²-coordination observed experimentally

Electronic and Steric Modulations

  • Electron-Donating Groups (e.g., Methyl) :
    • Increase HOMO energy, enhancing nucleophilic character.
    • Lower activation barriers in Diels-Alder reactions compared to electron-withdrawing substituents (e.g., acetoxy) .
  • Steric Effects :
    • Methyl groups may hinder η⁴-coordination, favoring alternative binding modes (e.g., η²) in crowded environments .

Research Findings and Data Tables

Table 1. Electronic Properties of Selected Iron-Diene Complexes

Complex HOMO (eV) LUMO (eV) Band Gap (eV) Reference
Tricarbonyl(η⁴-cyclohexa-1,3-diene)iron -5.2 -2.0 3.2
1-Methoxy-penta-1,3-diene -4.8 -1.5 3.3
1-Acetoxy-penta-1,3-diene -5.1 -1.8 3.3

Table 2. Catalytic Yields in Iron-Diene Reactions

Reaction System Catalyst Yield (%) Reference
Cyclohexa-1,3-diene + Nonacarbonyldiiron 12.5 mol% 3b 98
Cyclohexa-1,3-diene + Pentacarbonyliron None 8–21

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